Tert-butyl 4-oxopentanoate

Description

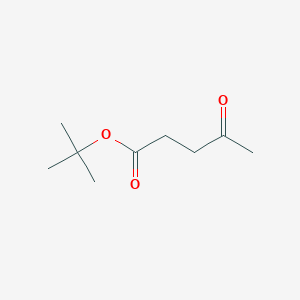

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-7(10)5-6-8(11)12-9(2,3)4/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXIMLWFYMZNEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00574731 | |

| Record name | tert-Butyl 4-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2854-10-6 | |

| Record name | tert-Butyl 4-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Tert Butyl 4 Oxopentanoate and Its Derivatives

Esterification Strategies for the Synthesis of Tert-butyl 4-Oxopentanoate (B1231505)

The formation of tert-butyl 4-oxopentanoate via esterification of levulinic acid (4-oxopentanoic acid) is a primary synthetic route. This transformation can be achieved through various catalytic methods, each with distinct characteristics and efficiencies.

Acid-Catalyzed Esterification Approaches

The direct esterification of 4-oxopentanoic acid with tert-butyl alcohol is a classical and straightforward method for synthesizing this compound. This equilibrium-driven reaction typically requires an acid catalyst to proceed at a reasonable rate.

Detailed Research Findings: Commonly used catalysts are strong mineral acids such as sulfuric acid or organic acids like p-toluenesulfonic acid. The reaction is generally conducted under reflux with anhydrous conditions to facilitate the removal of water, which shifts the reaction equilibrium toward the formation of the ester product. While this approach is direct, the efficiency can be moderate to high depending on the effectiveness of water removal and catalyst performance.

Research into the esterification of levulinic acid with various alcohols has provided insights applicable to the synthesis of its tert-butyl ester. Studies using solid acid catalysts, such as titanium oxide (TiO₂) nanoparticles and mesoporous stannosilicates (SnMCM-41), highlight the importance of catalyst properties. nih.govnih.gov The catalytic activity is influenced by the number and strength of acid sites (both Brønsted and Lewis) on the catalyst surface. nih.gov A synergistic effect between Lewis and Brønsted sites can enhance the reaction, where Lewis sites coordinate with the carbonyl group of levulinic acid, facilitating the esterification. nih.gov

However, the structure of the alcohol reactant plays a critical role. Research demonstrates that as the steric hindrance near the hydroxyl group of the alcohol increases, the conversion rate into the corresponding ester significantly decreases. nih.govacs.org Specifically, when using branched secondary and tertiary alcohols like sec-butanol and tert-butanol (B103910), a substantial drop in conversion is observed compared to linear primary alcohols. nih.govacs.org For instance, one study using an SnMCM-41 catalyst recorded a conversion of only 15.9% with tert-butanol, compared to 66.5% with the linear butan-1-ol under the same conditions. acs.org

Table 1: Acid-Catalyzed Esterification Methods for Levulinate Esters

| Catalyst | Alcohol | Temperature (°C) | Time (h) | Conversion/Yield | Source(s) |

|---|---|---|---|---|---|

| Sulfuric Acid / p-Toluenesulfonic Acid | tert-Butyl Alcohol | Reflux | Several hours | Moderate to High | |

| Titanium Oxide Nanoparticles (TNPs-1) | n-Butyl Alcohol | 120 | 8 | 77.6% Yield | nih.gov |

| SnMCM-41-25 | tert-Butyl Alcohol | 120 | 3 | 15.9% Conversion | acs.org |

| SnMCM-41-80 | Methanol | 120 | 3 | 90.1% Conversion | acs.org |

| Amberlyst-15 | 1-Butanol | 90 | 5 | 95% Conversion | biofueljournal.com |

Alternative Esterification Protocols

To overcome the limitations of traditional acid catalysis, such as catalyst recovery and corrosion, alternative heterogeneous and biocatalytic systems have been investigated. nih.gov

Detailed Research Findings: Heterogeneous catalysts like cation exchange resins (e.g., Amberlyst-15) offer the advantage of easy separation from the reaction mixture, allowing for regeneration and reuse. nih.govbiofueljournal.com This simplifies the purification process and aligns with principles of green chemistry.

Enzymatic esterification using immobilized lipases represents another advanced approach. nih.gov This method turns the reaction into a heterogeneous process, often proceeding under milder conditions and offering high selectivity. nih.gov

Transesterification is also a viable pathway. Beta-keto esters, including this compound, can be selectively transesterified over other ester types, likely proceeding through an enol intermediate. This method allows for the conversion of a different levulinate ester into the desired tert-butyl ester in the presence of tert-butanol and a suitable catalyst. vulcanchem.com

Furthermore, Brønsted acidic ionic liquids have been successfully employed as catalysts for the esterification of levulinic acid in solvent-free conditions at relatively low temperatures (e.g., 80°C), achieving high yields and selectivities. These catalysts are often recyclable, demonstrating good performance over multiple cycles.

Carbonylation Reactions in the Synthesis of this compound Precursors

Carbonylation reactions, which introduce a carbonyl group into an organic molecule, represent a powerful tool in modern organic synthesis. While not a direct route to this compound, these methods are crucial for creating precursors and analogous structures like β-lactams from simple starting materials.

Catalytic β-C–H Carbonylation of Aliphatic Amines

A significant advancement in C-H functionalization is the palladium-catalyzed β-C–H carbonylation of aliphatic amines. nih.govnih.gov This process combines readily available amines with carbon monoxide, a fundamental chemical feedstock, to generate valuable amide products. nih.govresearchgate.net

Detailed Research Findings: This operationally straightforward reaction typically employs a palladium catalyst, with a sterically hindered carboxylate ligand playing a key role in the reaction pathway. nih.govresearchgate.net The process transforms aliphatic amines into β-lactams, which are synthetically versatile four-membered ring structures. nih.govresearchgate.net The reaction is successful with a broad range of secondary amines and can be applied in the late-stage functionalization of complex, bioactive molecules. nih.gov This methodology showcases a modern approach to forming carbonyl-containing compounds by activating otherwise inert C-H bonds, a strategy of growing importance in chemical synthesis. researchgate.net

Grignard-Based Synthetic Routes to this compound

Grignard reagents are fundamental in organic synthesis for forming new carbon-carbon bonds. A sophisticated route utilizing a Grignard reagent has been developed for the synthesis of this compound, noted for its high yield and purity.

Detailed Research Findings: This method involves the reaction of 3-(tert-butoxy)-3-oxopropanoic acid with a Grignard reagent, such as isopropylmagnesium chloride. The reaction proceeds through an acyl imidazole (B134444) intermediate.

The key steps of the synthesis are as follows:

A solution of 3-(tert-butoxy)-3-oxopropanoic acid is prepared in an appropriate solvent like tetrahydrofuran (B95107) (THF) and cooled to 0 °C.

The Grignard reagent (e.g., 2 M isopropylmagnesium chloride) is added dropwise, and the mixture is stirred for over an hour at room temperature.

This solution is then added to a separately prepared acyl imidazole solution at 0 °C.

The combined mixture is stirred overnight, allowing the reaction to complete.

The reaction is quenched with an aqueous acid solution (e.g., citric acid), and the product is extracted and purified.

This route has been reported to achieve a high yield of approximately 87% and is well-suited for laboratory-scale synthesis. Another related process involves reacting a lithium enolate of tert-butyl acetate (B1210297) with a 3-hydroxypropionic acid ester in the presence of a Grignard reagent like tert-butylmagnesium chloride to produce similar 5-hydroxy-3-oxopentanoic acid derivatives. google.com

Nucleophilic Substitution Reactions in the Derivatization of this compound

This compound can serve as a starting material for the synthesis of more complex molecules through reactions at its functional groups. The ester moiety is susceptible to nucleophilic substitution, allowing for the creation of a variety of derivatives. smolecule.com

Detailed Research Findings: The ester group can undergo nucleophilic acyl substitution with various nucleophiles to yield different esters (transesterification) or amides. pressbooks.pub The tert-butyl group provides significant steric hindrance, which can influence the reactivity of the adjacent carbonyl group.

A specific application of nucleophilic substitution is in the derivatization of substituted analogues of the parent compound. For example, high yields (86–91%) have been achieved in the nucleophilic substitution on iodophenyl derivatives of this compound. These reactions are typically performed with nucleophiles like sodium alkoxides in polar aprotic solvents such as DMF, toluene, or dioxane at elevated temperatures (90–110 °C). Such derivatizations are important in the synthesis of compounds for pharmaceutical research.

Table 2: Example of Nucleophilic Substitution for Derivatization

| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source(s) |

|---|---|---|---|---|---|---|

| Iodophenyl derivative of this compound | 4-(4-piperidinyl)morpholine, sodium tert-butoxide | 1,4-Dioxane | 90 | 18 | 86 | |

| Iodophenyl derivative of this compound | Sodium alkoxides | DMF / Toluene | 90-110 | 6-18 | 86-91 |

Synthesis of Substituted Aryl Oxopentanoate Derivatives

The synthesis of substituted aryl oxopentanoate derivatives often involves the reaction of this compound with various aryl compounds. One notable application is in the synthesis of the indole-core of alectinib, a pharmaceutical agent. In a multi-step process, tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate is synthesized and subsequently used to construct the indole (B1671886) ring system. oup.com This process involves the reaction of tert-butyl acetate with a substituted phenyl precursor in the presence of a strong base like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS). oup.com The resulting β-keto ester can then undergo further reactions, such as intramolecular reductive cyclization, to form the desired indole structure. oup.com

Another approach involves the use of N-acyl hydrazones derived from methyl δ-oxo pentanoate, which can be reacted with various substituted aryl groups. researchgate.net Although this example uses the methyl ester, the principles can be applied to the tert-butyl analogue. The synthesis of 5-aryl-4-acyl-3-hydroxy-1-(2-furylmethyl)-3-pyrrolin-2-ones also demonstrates the reactivity of pentanoate derivatives with aromatic aldehydes. researchgate.net

The following table summarizes a synthetic route to a substituted aryl oxopentanoate derivative:

| Step | Reactants | Reagents | Product | Notes |

| 1 | Substituted Phenyl Precursor, Tert-butyl acetate | LiHMDS, THF | Tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate | Reaction is conducted at low temperatures (0-10 °C). oup.com |

| 2 | Tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate, 4-fluoro-3-nitrobenzonitrile | 8 M aq. NaOH | Tert-butyl 2-(4-cyano-2-nitrophenyl)-4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate | This step introduces a second aryl group. oup.com |

| 3 | Product from Step 2 | Na2S2O4 | Tert-butyl 2-(2-amino-4-cyanophenyl)-4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate | Reduction of the nitro group to an amine. oup.com |

Chiral Synthesis and Stereoselective Transformations

The development of stereoselective methods for the synthesis of chiral molecules is a significant area of research. This compound and its derivatives are key starting materials in several stereocontrolled synthetic pathways.

(S)-tert-Butyl 4,5-diamino-5-oxopentanoate hydrochloride is a crucial starting material for the synthesis of compounds containing an (S)-2-aminoglutarimide moiety, which have shown pharmaceutical potential. google.comgoogle.com However, previously reported synthetic methods were not suitable for large-scale production due to issues with purification and the use of large solvent volumes. google.comgoogle.com

A more recent and scalable process for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate involves the ring-opening of an N-protected oxazolidin-5-one with ammonia (B1221849) or a protected amine. google.comgoogle.com This method provides better control over the stereogenic center. google.com The synthesis often starts from Cbz-(L)-Glu(tBu)-OH. google.comgoogle.com The development of robust synthetic processes for this chiral intermediate is critical, as the commercial availability is often limited to small quantities at a high cost, with variable chemical and chiral purity. google.comgoogle.com

β-Lactams are a class of compounds with significant biological activity, most notably as antibiotics. dokumen.pub The stereochemistry of the substituents on the β-lactam ring is crucial for their biological function. This compound derivatives can be used as precursors in the stereoselective synthesis of β-lactams.

One strategy involves the stereoselective aldol-type reaction between a 4-acetoxyazetidinone and the dianion of a 3-oxopentanoate. cdnsciencepub.com This reaction allows for the controlled formation of a new stereocenter. The stereochemical outcome of such reactions is influenced by the choice of reagents and reaction conditions. For instance, the use of chiral auxiliaries or catalysts can direct the stereoselectivity of the reaction. The resulting polyfunctionalized β-lactams can then be further elaborated into more complex structures, such as carbapenem (B1253116) antibiotics. cdnsciencepub.com

The stereoselective reaction of 4-oxoazetidine-2-carbaldehydes with cyanide-based reagents can produce β-lactam α-aminonitriles, which are versatile intermediates for synthesizing other functionalized lactams. researchgate.net These transformations often proceed with high stereoselectivity, retaining the stereochemistry of the starting β-lactam. researchgate.net

Enantioselective Preparation of Chiral Tert-butyl 4,5-Diamino-5-Oxopentanoate

Industrial Scale-Up and Process Optimization

The transition from a laboratory-scale synthesis to an industrial process presents numerous challenges, including the need for efficient, high-yielding, and cost-effective protocols, as well as robust purification methods.

For the industrial production of this compound, the esterification of levulinic acid with isobutylene (B52900) is a common method. Optimizing reaction conditions such as temperature, pressure, and catalyst is crucial to maximize yield and purity. Research has focused on developing processes that result in high yields, often exceeding 85% under optimized conditions.

In the context of its derivatives, such as (S)-tert-butyl 4,5-diamino-5-oxopentanoate, the development of scalable synthetic routes is critical. google.comgoogle.com Issues with older methods, such as removing solvents to dryness leading to uncontrolled precipitation and variable purity, have been addressed by developing new protocols that avoid these steps. google.comgoogle.com The use of high volumes of solvents is also a significant drawback in large-scale synthesis, and newer methods aim to reduce solvent usage. google.comgoogle.com

The following table highlights key considerations for scaling up the synthesis of this compound and its derivatives:

| Factor | Challenge | Optimization Strategy |

| Yield | Low conversion of starting materials. | Optimization of reaction temperature, pressure, and catalyst. |

| Purity | Formation of byproducts and impurities. | Development of selective reaction conditions and efficient purification methods. google.comgoogle.com |

| Solvent Usage | High volumes of solvents are costly and environmentally unfriendly. | Designing processes that use less solvent or solvent-free conditions. google.comgoogle.com |

| Scalability | Reactions that are efficient on a small scale may not be practical for large-scale production. | Avoiding techniques like solvent removal to dryness that lead to inconsistent results. google.comgoogle.com |

The purification of this compound and its derivatives is essential to meet the quality standards required for their intended applications. Common purification techniques include fractional distillation, filtration, and drying to obtain a high-purity product. For solid compounds, crystallization is a key purification step. The choice of solvent and control of crystallization conditions are critical to obtaining a product with high purity and a desirable crystal form.

For chiral compounds like (S)-tert-butyl 4,5-diamino-5-oxopentanoate, purification also involves ensuring high enantiomeric purity. This can be achieved through chiral chromatography or by using stereoselective synthetic methods that minimize the formation of the undesired enantiomer. Analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) are used to verify the enantiomeric purity of the final product. google.com

Continuous Flow and Automated Synthetic Systems in Industrial Processes

The industrial synthesis of this compound and its derivatives has increasingly shifted from traditional batch processing to more advanced and efficient manufacturing methodologies. This evolution is driven by the need for enhanced safety, consistency, and cost-effectiveness in the production of specialty chemicals. Continuous flow chemistry and automated synthetic systems represent the forefront of this transition, offering precise control over reaction parameters and enabling seamless scalability from laboratory to industrial production. labmanager.com

In contrast to batch reactors, where reactants are combined in a single vessel and the reaction proceeds over a set time, continuous flow systems involve pumping reactants through a network of tubes or microreactors. labmanager.com This approach allows for superior control over parameters such as temperature, pressure, and residence time, leading to significant improvements in product yield and purity. The use of heterogeneous catalysts is particularly well-suited for flow systems, as it simplifies catalyst separation and reuse, reduces waste, and allows for the reaction to be carried out in a continuous regime, generating esters with higher purity. nih.gov

Research Findings and Process Optimization

Research into the synthesis of levulinate esters, a class to which this compound belongs, has demonstrated the substantial advantages of continuous flow processes over traditional batch methods. Studies on the esterification of levulinic acid with alcohols highlight the dramatic improvements in reaction efficiency and throughput.

For example, a comparative study on the synthesis of n-butyl levulinate, a closely related ester, revealed a significant reduction in reaction time and an increase in conversion rates when moving from a batch reactor to a continuous flow microreactor. In a batch process, a 40.54% conversion of levulinic acid was achieved after 50 minutes. In contrast, the continuous flow system achieved an 89.19% conversion with a residence time of just 2 minutes under similar conditions. researchgate.net This more than twofold increase in conversion was achieved in a fraction of the time, illustrating the profound process intensification offered by flow chemistry.

| Parameter | Batch Reactor | Continuous Flow Microreactor |

|---|---|---|

| Levulinic Acid Conversion | 40.54% | 89.19% |

| Reaction/Residence Time | 50 minutes | 2 minutes |

| Temperature | 60 °C | 60 °C |

| Catalyst Loading (mole %) | 35% | 35% |

| LA:Butanol Mole Ratio | 1:8 | 1:8 |

Further research has focused on optimizing catalyst performance and stability in continuous systems for industrial applications. In one study using a phosphomolybdic acid catalyst supported on ZSM-5 for n-butyl levulinate production, a yield of over 95% was achieved. nih.gov The catalyst demonstrated high stability, maintaining its performance for eight cycles, a critical factor for industrial-scale economics. nih.gov The optimization of reaction parameters is crucial, with temperature playing a key role. For instance, increasing the reaction temperature from 90 °C to 130 °C resulted in a dramatic increase in the n-butyl levulinate yield from 15.75% to 90.61% within a 30-minute reaction time. nih.gov

| Parameter | Value | Outcome |

|---|---|---|

| Catalyst | Phosphomolybdic acid on ZSM-5 | >95% Butyl Levulinate Yield |

| Reaction Temperature | 130 °C | |

| Reaction Time | 30 minutes | |

| Catalyst Reusability | Stable for 8 cycles |

Mechanistic Investigations and Reaction Pathways of Tert Butyl 4 Oxopentanoate

Oxidative Transformations of the Ketone and Ester Functionalities

The presence of a ketone and an ester group in tert-butyl 4-oxopentanoate (B1231505) allows for various oxidative transformations. These reactions can lead to the formation of carboxylic acids and other ketones, depending on the oxidizing agent and reaction conditions employed.

Formation of Carboxylic Acids and Ketones

Oxidation of tert-butyl 4-oxopentanoate can selectively target either the ketone or the ester moiety. Strong oxidizing agents can cleave the carbon-carbon bond adjacent to the ketone, leading to the formation of carboxylic acids. Milder oxidation conditions may selectively oxidize other parts of the molecule while preserving the key functional groups.

Role of Specific Oxidizing Agents (e.g., KMnO4, CrO3)

The outcome of the oxidation of this compound is highly dependent on the oxidizing agent used.

Potassium permanganate (B83412) (KMnO4): This strong oxidizing agent can cleave the C-C bond adjacent to the carbonyl group of the ketone, which can lead to the formation of dicarboxylic acids under harsh conditions.

Chromium trioxide (CrO3): Often used in the form of the Jones reagent (CrO3 in aqueous acetone (B3395972) and sulfuric acid), this is another powerful oxidizing agent capable of similar transformations to KMnO4.

The specific products formed will depend on the precise reaction conditions, including temperature, solvent, and reaction time.

Reductive Modifications of the Oxo Group

The ketone (oxo group) in this compound is susceptible to reduction, leading to the formation of hydroxyl derivatives, specifically secondary alcohols.

Synthesis of Hydroxyl Derivatives (Alcohols)

Reduction of the ketone functionality in this compound yields tert-butyl 4-hydroxypentanoate. This transformation is a common step in the synthesis of various organic molecules where a secondary alcohol is required.

Application of Various Reducing Agents (e.g., LiAlH4, NaBH4)

The choice of reducing agent is critical for the selective reduction of the ketone in the presence of the ester.

Lithium aluminum hydride (LiAlH4): This is a very strong and non-selective reducing agent that will reduce both the ketone and the ester group. Its use would lead to the formation of a diol.

Sodium borohydride (B1222165) (NaBH4): This is a milder and more selective reducing agent. It readily reduces ketones but is generally unreactive towards esters. Therefore, NaBH4 is the reagent of choice for the selective reduction of the ketone in this compound to the corresponding alcohol, tert-butyl 4-hydroxypentanoate.

Table 1: Reactivity of Reducing Agents with this compound

| Reducing Agent | Ketone Reduction | Ester Reduction | Primary Product |

|---|---|---|---|

| Sodium borohydride (NaBH4) | Yes | No | Tert-butyl 4-hydroxypentanoate |

| Lithium aluminum hydride (LiAlH4) | Yes | Yes | Pentane-1,4-diol |

Nucleophilic Acyl Substitution Reactions of the Ester Group

The tert-butyl ester group of this compound can undergo nucleophilic acyl substitution reactions. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the tert-butoxide leaving group, resulting in a new carbonyl compound such as an amide or a different ester. quora.com The bulky tert-butyl group can sterically hinder the approach of the nucleophile, potentially slowing down the reaction rate compared to less hindered esters. pressbooks.pub

This type of reaction is fundamental in organic chemistry for the interconversion of carboxylic acid derivatives. For example, the reaction of this compound with an amine in the presence of an acid or base catalyst would lead to the formation of the corresponding amide.

Formation of Amides and Other Esters

The ester group of this compound is susceptible to nucleophilic acyl substitution, allowing for its conversion into a variety of amides and other esters.

Amide Formation: The reaction with primary or secondary amines leads to the formation of the corresponding amides. This transformation typically proceeds through a nucleophilic addition-elimination mechanism. The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of tert-butanol (B103910) to yield the amide product. The reaction often requires heating or the use of coupling agents to facilitate the process, especially with less reactive amines. The use of carbodiimides, for instance, can activate the carboxylic acid (if the ester is first hydrolyzed) for amidation. acs.orggoogle.com

Transesterification: this compound can be converted to other esters through transesterification. vulcanchem.com This reaction involves reacting the ester with an alcohol in the presence of an acid or base catalyst. Acid-catalyzed transesterification, for example with camphorsulfonic acid, proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the incoming alcohol. vulcanchem.com The bulky tert-butyl group can be replaced by smaller alkyl chains through this process. vulcanchem.com Selective transesterification of beta-keto esters like this compound over other types of esters is possible and is thought to occur via an enol intermediate mechanism.

Scope and Limitations of Nucleophilic Reagents (e.g., amines, alcohols, sodium azide, thiols)

The reactivity of this compound towards various nucleophiles is broad, yet subject to certain limitations, primarily due to steric hindrance and the nature of the nucleophile itself.

| Nucleophile | Reaction Type | Product Class | Notes |

| Amines (Primary, Secondary) | Nucleophilic Acyl Substitution | Amides | Generally effective, though may require forcing conditions or coupling agents. acs.org |

| Alcohols | Transesterification | Esters | Requires acid or base catalysis; allows for exchange of the tert-butyl group. vulcanchem.com |

| Sodium Azide | Nucleophilic Substitution | Acyl Azides | Can be used in the synthesis of various nitrogen-containing heterocycles. |

| Thiols | Nucleophilic Acyl Substitution | Thioesters | Reaction with thiols can form thioesters, though this is less common than amide or ester formation. |

Scope:

Amines and Alcohols: As discussed, these are common nucleophiles for forming amides and other esters. The choice of amine or alcohol dictates the final product structure. vulcanchem.com

Sodium Azide: This nucleophile can displace the tert-butoxy (B1229062) group to form an acyl azide. Acyl azides are versatile intermediates that can undergo Curtius rearrangement to form isocyanates, which can then be converted to amines or urethanes.

Thiols: Thiols can react with the ester to form thioesters, although this reaction may be less favorable than with amines or alcohols due to the lower basicity and nucleophilicity of thiols in some contexts.

Limitations:

Steric Hindrance: The bulky tert-butyl group can sterically hinder the approach of nucleophiles to the ester carbonyl. mdpi.com This is a significant factor, especially with bulky nucleophiles.

Competing Reactions: The presence of the ketone carbonyl group provides an alternative electrophilic site. Strong, non-basic nucleophiles might preferentially attack the ketone. To avoid this, the ketone may need to be protected, for instance as a ketal, before reaction with certain nucleophiles like Grignard reagents.

Basicity of Nucleophiles: Strong bases can deprotonate the α-carbon (the carbon between the two carbonyl groups), leading to enolate formation and potential side reactions like aldol (B89426) condensations. smolecule.com

Influence of the Tert-butyl Group on Reaction Kinetics and Selectivity

The tert-butyl group exerts a profound influence on the reactivity of this compound through steric and electronic effects.

Steric Hindrance Effects on Reactivity and Stability

The most significant impact of the tert-butyl group is steric hindrance. mdpi.com This large, bulky group physically obstructs the approach of reactants to the adjacent ester carbonyl group. pressbooks.pub

Reactivity: The steric bulk slows down the rate of nucleophilic attack at the ester carbonyl. mdpi.com This can be advantageous in providing greater stability and control over reactions. For instance, the tert-butyl group offers protection against undesired hydrolysis under certain conditions. vulcanchem.com

Stability: The tert-butyl group contributes to the thermal stability of the molecule. However, it's important to note that while it hinders attack at the ester, the ketone carbonyl remains relatively accessible.

Selectivity: The steric hindrance can enhance selectivity in reactions where multiple reactive sites are present. For example, in reactions involving both the ester and ketone, a bulky reagent might selectively react with the less hindered ketone.

Impact on Conformational Preferences and Stereochemical Outcomes

The size of the tert-butyl group also influences the molecule's three-dimensional shape and, consequently, the stereochemical course of its reactions.

Conformational Preferences: The tert-butyl group restricts bond rotation, leading to more defined conformational preferences. googleapis.com This can influence how the molecule presents itself to incoming reagents, potentially locking it into a conformation that favors a particular reaction pathway.

Stereochemical Outcomes: In reactions that create new stereocenters, the steric bulk of the tert-butyl group can direct the approach of a reagent to one face of the molecule over the other, leading to diastereoselectivity. For example, in the reduction of the ketone or in aldol reactions involving the enolate, the tert-butyl group can influence the stereochemistry of the newly formed hydroxyl or carbon-carbon bond. Studies on related systems have shown that bulky groups can significantly impact the stereochemical outcome of reactions. beilstein-journals.orgrsc.org

Computational and Theoretical Insights into Reaction Mechanisms

Computational chemistry provides valuable tools for understanding the intricate details of reaction mechanisms involving this compound.

Density Functional Theory (DFT) Studies of Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules, including the transition states of chemical reactions.

Transition State Analysis: DFT calculations can be used to model the transition state structures for reactions such as amide formation or transesterification. By calculating the energy of these transition states, chemists can predict the activation energy of the reaction, which is directly related to the reaction rate.

Mechanistic Elucidation: These studies can help to elucidate the step-by-step mechanism of a reaction. For example, DFT can be used to determine whether a reaction proceeds through a concerted mechanism or a stepwise mechanism involving discrete intermediates. Theoretical studies on related systems have been used to understand tautomeric equilibria and proton transfer mechanisms. mdpi.comnih.gov

Predicting Selectivity: DFT can also help to explain and predict the selectivity of reactions. By comparing the activation energies for different possible reaction pathways (e.g., attack at the ketone vs. the ester), it is possible to determine which pathway is more favorable.

Prediction of Reactivity via Frontier Molecular Orbital Analysis (HOMO/LUMO)

The reactivity of a chemical compound can be effectively predicted and understood through the lens of Frontier Molecular Orbital (FMO) theory. This theory posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one species and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The HOMO represents the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity; a smaller gap generally implies higher reactivity. daneshyari.comschrodinger.com

The distribution of the frontier orbitals is dictated by the electronic nature of these functional groups. The HOMO is expected to have significant electron density localized on the oxygen atoms of the carbonyl groups, particularly the keto group, making these sites potential centers for protonation or interaction with Lewis acids. Conversely, the LUMO is anticipated to be centered on the carbon atoms of these same carbonyl groups, rendering them susceptible to nucleophilic attack.

The presence of the bulky tert-butyl group introduces significant steric hindrance, which can influence the accessibility of the ester carbonyl group to nucleophiles compared to the ketone carbonyl. Computational modeling, such as Density Functional Theory (DFT), would be the standard method to calculate the precise energies and visualize the spatial distribution of the HOMO and LUMO, thereby mapping the electrostatic potential and identifying the most probable sites for reaction.

To illustrate the type of data generated from such an analysis, the following table presents hypothetical, yet chemically reasonable, frontier molecular orbital energies for this compound and related levulinate esters. These values are representative of what would be obtained from quantum chemical calculations.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| This compound (Hypothetical) | -10.25 | -0.85 | 9.40 |

| Ethyl Levulinate (Reference) | -10.40 | -0.90 | 9.50 |

| Methyl Levulinate (Reference) | -10.52 | -0.98 | 9.54 |

Note: The data in this table is illustrative and based on general principles of computational chemistry for similar molecules. Specific experimental or calculated values for this compound are not available in the cited literature.

A smaller HOMO-LUMO gap indicates that less energy is required to excite an electron from the ground state, suggesting greater chemical reactivity. schrodinger.com In the context of this compound, a frontier molecular orbital analysis would be invaluable for predicting its behavior in various reaction types:

Nucleophilic Attack: A nucleophile would preferentially attack the carbon atoms with the largest LUMO coefficient. This is expected to be the carbonyl carbon of the ketone, and to a lesser extent, the ester carbonyl, which is more sterically hindered.

Electrophilic Attack: An electrophile would interact with the regions of highest electron density in the HOMO, which are the oxygen atoms of the carbonyl groups.

Pericyclic Reactions: For reactions like cycloadditions, the symmetry and energy levels of the frontier orbitals would determine the feasibility and stereochemical outcome of the reaction.

Applications of Tert Butyl 4 Oxopentanoate in Advanced Organic and Medicinal Synthesis

Precursor in the Synthesis of Complex Pharmaceutical Intermediates

The utility of tert-butyl 4-oxopentanoate (B1231505) extends to the creation of intricate intermediates essential for the production of modern pharmaceuticals. Its reactivity and structural features are strategically employed to construct key molecular frameworks.

Application in the Synthesis of Alectinib and Related Anti-Cancer Agents

Table 1: Key Intermediates in Alectinib Synthesis Involving Tert-butyl 4-oxopentanoate Derivatives

| Intermediate | CAS Number | Role in Synthesis |

| Tert-butyl-4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate | Not specified in provided context | Precursor to the indole (B1671886) core of Alectinib google.com |

| Tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate | 1256584-75-4 | Key indole intermediate in Alectinib synthesis bossgoo.com |

Utility in the Formation of Indole Derivatives

The indole scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs. This compound and its derivatives are valuable reagents in various indole synthesis methodologies. For example, transition metal-catalyzed reactions, such as those using copper or palladium, can employ β-ketoesters like this compound to react with anilines or their derivatives to form substituted indoles. mdpi.com The reaction of ortho-iodoanilines with β-ketoesters is a known method for constructing the indole ring system. mdpi.com

Role in Peptide Chemistry and Dipeptide Synthesis

The tert-butyl ester group in this compound is a widely used protecting group in peptide synthesis. Its stability under various reaction conditions and its facile removal under acidic conditions make it an ideal choice for protecting the C-terminus of amino acids and peptides during the formation of peptide bonds.

Integration into Peptide Bond Formation Methodologies

This compound and related structures are integral to peptide synthesis. The tert-butyl group serves as a protecting group for carboxylic acids, preventing them from undergoing unwanted reactions while the peptide bond is being formed between the amino group of one amino acid and the carboxyl group of another. smolecule.com The use of tert-butyloxycarbonyl (Boc) as a protecting group for the Nα-amino group is a common strategy in peptide synthesis, and tert-butyl esters are often used in conjunction with this method. smolecule.com

Synthesis of Biologically Active Peptide Fragments and Amino Acid Derivatives

The application of this compound and its analogs extends to the synthesis of specific biologically active peptide fragments and modified amino acids. For instance, derivatives of this compound are used in the synthesis of precursors for PET radiotracers, such as (2S)-tert-butyl 2-(2-bromopropanamido)-5-oxo-5-(tritylamino)pentanoate, which is a precursor for a glutamine-based tracer used in tumor imaging. tandfonline.com Furthermore, tert-butyl esters are employed in the synthesis of complex amino acid derivatives, such as those used in the stereoselective synthesis of diaminopimelic acids and other non-proteinogenic amino acids. acs.org The bulky tert-butyl group can influence the stereochemical outcome of reactions, allowing for the synthesis of specific diastereomers. acs.org

Contribution to Natural Product Total Synthesis

The structural features of this compound make it a useful building block in the total synthesis of natural products. For example, the related compound tert-butyl 4-methyl-3-oxopentanoate (B1262298) has been utilized in the synthesis of epothilone (B1246373) B, a promising cancer chemotherapeutic agent. acs.org The keto-ester functionality allows for various carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, which are fundamental in constructing the complex carbon skeletons of many natural products. acs.org

Building Block for Complex Polyketide and Macrolactone Structures

This compound serves as a crucial starting material in the synthesis of polyketides and macrolactones, classes of natural products known for their broad range of biological activities. The tert-butyl ester group provides steric hindrance, which can influence the reactivity and stereoselectivity of reactions at other sites of the molecule.

In the synthesis of complex polyketides, this compound can be utilized to introduce specific carbon frameworks. For instance, it can undergo various transformations such as aldol reactions, Claisen condensations, and alkylations to build up the polyketide chain. The oxo group can be reduced to a hydroxyl group, and the ester can be hydrolyzed or converted to other functional groups as needed during the synthetic sequence. The synthesis of biomimetic thioesters for enzymatic studies of polyketide synthase (PKS) domains often involves precursors that can be derived from or are structurally related to this compound. researchgate.net These studies are essential for understanding the complex enzymatic machinery that produces polyketides in nature.

The construction of macrolactones, which are large cyclic esters, often involves an intramolecular cyclization step. This compound can be a key component of the linear precursor to these macrolactones. For example, a synthetic route toward the macrolactone core of mycolactones, potent virulence factors from Mycobacterium ulcerans, could potentially involve fragments derived from this compound. beilstein-journals.org The synthesis of the macrolactone structure of aurisides has also been reported, highlighting the importance of ester-containing building blocks in this field. acs.org A Wittig olefination reaction can be employed to create a tert-butyl ester precursor suitable for a Friedel-Crafts acylation, leading to the formation of a macrolactone. chemrxiv.org

| Reaction Type | Role of this compound Derivative | Resulting Structure |

| Wittig Olefination | Precursor for ylide generation | Unsaturated tert-butyl ester |

| Friedel-Crafts Acylation | Substrate for intramolecular cyclization | Macrolactone |

| Steglich Esterification | Coupling partner with an alcohol | Linear ester precursor |

| Intramolecular Aldol | Formation of a cyclic structure | Substituted cyclohexenone |

Development of Prodrugs and Biologically Active Analogs

The chemical properties of this compound also make it a valuable scaffold for the development of prodrugs and other biologically active molecules.

Prodrugs are inactive or less active drug precursors that are converted to the active form in the body. The tert-butyl ester group is a common motif in prodrug design due to its susceptibility to enzymatic or chemical hydrolysis in vivo, releasing the active carboxylic acid.

A notable application is in the development of prodrugs for L-γ-methyleneglutamic acid amides, which have shown promise as anticancer agents. researchgate.netnih.govnih.gov These compounds target glutamine metabolism, a critical pathway for cancer cell proliferation. nih.gov The synthesis of these prodrugs involves the esterification of the parent L-γ-methyleneglutamic acid amide with a tert-butyl group. nih.gov This modification can improve the pharmacokinetic properties of the drug, such as its absorption and distribution. The synthesis often involves protecting the amino and amide groups, introducing the tert-butyl ester, and then deprotecting to yield the final prodrug. nih.govnih.gov

For instance, the synthesis of tert-butyl ester prodrugs of L-γ-methyleneglutamic acid amides can be achieved by coupling the corresponding carboxylic acid with a tert-butyl source. nih.gov These prodrugs were evaluated for their ability to inhibit the growth of various breast cancer cell lines. researchgate.netnih.gov While the prodrugs were found to be less potent than the parent compounds, this approach demonstrates the feasibility of using the tert-butyl ester strategy to modify these potential anticancer agents. researchgate.net

Research into the biological activities of compounds structurally related to this compound has revealed potential for antifungal applications. While direct evidence for the antifungal activity of this compound itself is limited, the broader class of esters and related heterocyclic compounds has shown promise.

For example, various triazole derivatives, which can be synthesized from ester precursors, have demonstrated significant antifungal activity. isfcppharmaspire.com These compounds often work by inhibiting key enzymes in fungal metabolic pathways. Similarly, pyrrole (B145914) derivatives have been developed as antifungal agents. google.com The synthesis of these heterocyclic systems can involve intermediates that share structural similarities with this compound.

Furthermore, metabolites from various microorganisms, which can include esters and other organic molecules, have been screened for antifungal properties. researchgate.net This highlights the potential for discovering new antifungal agents from natural and synthetic sources that are structurally related to this compound. The exploration of these related compounds provides a basis for the rational design of new antifungal drugs that may incorporate the this compound scaffold.

Sustainable Chemistry and Catalytic Applications of Tert Butyl 4 Oxopentanoate

Green Chemistry Principles in the Synthesis of Tert-butyl 4-Oxopentanoate (B1231505)

The synthesis of tert-butyl 4-oxopentanoate is progressively aligning with the principles of green chemistry, which advocate for the use of renewable feedstocks, waste minimization, and the development of environmentally benign reaction conditions.

Utilization of Bio-Based Feedstocks and Renewable Resources

A significant advancement in the sustainable production of this compound is its derivation from levulinic acid. Levulinic acid is a key platform chemical that can be produced from the acid-catalyzed hydrolysis of lignocellulosic biomass, such as agricultural waste and forestry residues. mdpi.combiofueljournal.comscispace.com This bio-based origin positions this compound as a renewable alternative to chemicals derived from petroleum. sci-hub.st The use of biomass as a starting material is a cornerstone of a circular economy, aiming to reduce reliance on fossil fuels and mitigate environmental impact. acs.org

The typical industrial synthesis involves the esterification of levulinic acid with tert-butyl alcohol. This process underscores the shift towards utilizing renewable resources for the production of valuable chemical intermediates.

Solvent-Free and Atom-Economical Reaction Methodologies

In line with green chemistry principles, efforts are being made to develop solvent-free and atom-economical methods for synthesizing this compound and related compounds. Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to desired products, is a key metric in sustainable synthesis. rsc.orgrsc.org

Solvent-free reaction conditions are particularly desirable as they eliminate the environmental and health hazards associated with many organic solvents. rsc.org Research has demonstrated the potential for Michael addition reactions to be carried out under solvent-free conditions, offering a more sustainable synthetic route. rsc.org

Catalytic Transformations Involving this compound

The reactivity of the ketone and ester functional groups in this compound makes it a valuable substrate in a variety of catalytic transformations. These reactions are crucial for the synthesis of more complex and valuable molecules, including chiral compounds with potential biological activity.

Asymmetric Reductive Transformations to Chiral Derivatives

The asymmetric reduction of the keto group in this compound and its analogs is a key strategy for producing chiral molecules. These chiral compounds are important building blocks in the pharmaceutical and agrochemical industries. mdpi.com

One notable transformation is the asymmetric reduction to form chiral γ-valerolactone and its derivatives. mdpi.comaimspress.com This can be achieved through hydrogenation of the ketone group to a hydroxyl group, followed by intramolecular esterification. mdpi.comaimspress.com While direct asymmetric reduction of tert-butyl levulinate to chiral 5-methylpyrrolidin-2-one (B85660) has been reported with moderate yield and enantiomeric excess, other levulinate esters have shown high yields and enantioselectivity using ruthenium-based catalysts. mdpi.com For instance, the reduction of ethyl levulinate using a Ru(COOCH₃)₂/S-BINAP complex yielded γ-valerolactone with 96% yield and 99% enantiomeric excess. mdpi.com

Microbial reductions also offer a pathway to chiral hydroxy esters, although the stereoselectivity can be highly dependent on the substrate structure.

Metal-Catalyzed Processes for Enhanced Selectivity and Yield

Metal catalysts play a crucial role in enhancing the selectivity and yield of reactions involving this compound and related keto esters. Copper-catalyzed cascade reactions of keto esters with α,β-unsaturated esters have been shown to produce γ- and δ-lactones. beilstein-journals.org In the reaction of 5-oxopentanoates with tert-butyl acrylate, the use of a copper catalyst with a Xantphos ligand resulted in the formation of δ-lactones in moderate to good yields. beilstein-journals.org

Ruthenium catalysts are also highly effective in the hydrogenation of levulinic acid and its esters to γ-valerolactone, with some systems achieving complete conversion and high selectivity. aimspress.com These metal-catalyzed processes are often more efficient and selective than traditional stoichiometric methods, contributing to more sustainable chemical manufacturing.

Use of Acidic Ionic Liquids as Catalysts in Esterification of Related Compounds

Acidic ionic liquids (AILs) have emerged as promising green catalysts for the esterification of levulinic acid to produce various alkyl levulinates. scilit.commonash.edunih.gov AILs offer several advantages over traditional mineral acid catalysts, including lower corrosion rates, easier product separation, and catalyst reusability. nih.govacs.org

Process Intensification and Environmental Assessment

The production of levulinate esters, including this compound, is increasingly scrutinized through the lens of green chemistry and process intensification. The goal is to develop manufacturing routes that are not only economically viable but also environmentally benign. This involves optimizing reaction conditions to maximize yield and selectivity while minimizing waste, energy consumption, and the use of hazardous materials. Key aspects of this assessment include the use of green metrics to quantify the environmental impact of a process and the development of robust, recyclable catalytic systems to improve long-term sustainability. While specific data for this compound is limited, extensive research on closely related alkyl levulinates provides valuable insights into the sustainable practices applicable to its synthesis.

Green metrics are essential tools for quantifying the environmental performance of chemical processes. The Environmental Factor (E-Factor), which is the ratio of the mass of waste to the mass of product, is a widely used metric. Other important metrics include Atom Economy (AE), Reaction Mass Efficiency (RME), and Carbon Intensity.

While detailed green metric analyses specifically for the industrial synthesis of this compound are not extensively published, studies on similar levulinate esters highlight the potential for highly efficient and sustainable processes. For instance, research on the synthesis of various alkyl levulinates using a recyclable solid acid catalyst (PiNe–SO3H) demonstrated the achievement of low E-Factor values, ranging from 1.2 to 8.9. biofueljournal.com This was accomplished by optimizing reaction conditions and employing a waste-minimizing purification protocol that used an Amberlyst® A-21 pad for purification instead of traditional extraction methods. biofueljournal.com The lower E-Factor values signify a significant reduction in waste generation, marking a substantial improvement over conventional methods that often have much higher E-factors.

A comparative analysis of different synthesis routes for sec-butyl levulinate also underscores the importance of process design in achieving green outcomes. researchgate.net The direct synthesis from levulinic acid and 1-butene (B85601) over an ion-exchange resin was identified as a greener alternative compared to other reported methods when evaluated with a suite of green metrics. researchgate.net The synthesis of this compound can be challenging due to the steric hindrance of the tert-butyl group, which can lead to lower yields; one study noted a yield of only 13% when using tert-butyl alcohol under certain organocatalytic conditions that gave near-quantitative yields for other alcohols. rsc.org This highlights the need for tailored catalytic systems and process optimization to maintain favorable green metrics for this specific ester.

Table 1: Green Metrics for Synthesis of Various Levulinate Esters

| Product | Catalyst/Process | Metric | Value | Reference |

|---|---|---|---|---|

| Alkyl Levulinates | PiNe–SO3H with optimized purification | E-Factor | 1.2 - 8.9 | biofueljournal.com |

| Alkyl Levulinates | PiNe–SO3H with extraction work-up | E-Factor | 13.6 - 40.7 | biofueljournal.com |

| sec-Butyl Levulinate | Amberlyst™15 (from LA + 1-butene) | Atom Economy | ~89% | researchgate.net |

| sec-Butyl Levulinate | Amberlyst™15 (from LA + 1-butene) | E-Factor | ~0.6 | researchgate.net |

| Levulinate Esters | Esterification (general) | Carbon Economy | 100% | rsc.org |

The development of heterogeneous catalysts is a cornerstone of sustainable chemical production, as they can be easily separated from the reaction mixture and reused over multiple cycles. This reduces catalyst waste, lowers operational costs, and simplifies product purification. For the synthesis of levulinate esters, a variety of recyclable catalytic systems have been investigated with considerable success.

Other successful recyclable catalysts include:

Brønsted acidic ionic liquids (BAILs) , which were used for the synthesis of butane-2,3-diyl bis(4-oxopentanoate). These catalysts were successfully recycled and reused for six consecutive cycles with only a minor decrease in product yield (~7%). acs.org

Silica-supported sulfonic acids , which serve as effective and recyclable catalysts for the esterification of levulinic acid under mild conditions. beilstein-journals.orgresearchgate.net

Amberlyst-15 , a commercial ion-exchange resin, has been shown to be a fully recyclable catalyst for producing higher levulinate esters with no loss of activity or selectivity. acs.org

Aluminum chloride hexahydrate (AlCl₃·6H₂O) has been used as an effective, completely recoverable, and reusable catalyst for producing hexyl levulinate, maintaining its catalytic effectiveness over several cycles. mdpi.com

The ease of separation, typically through simple filtration or centrifugation, and the consistent performance across multiple uses make these catalytic systems highly attractive for industrial-scale process intensification. biofueljournal.commdpi.com

Table 2: Performance of Recyclable Catalysts in Levulinate Ester Synthesis

| Catalyst System | Substrate/Product | Number of Cycles | Performance Note | Reference |

|---|---|---|---|---|

| PiNe–SO3H (sulphonated pine needles) | Levulinic Acid to Alkyl Levulinates | 10 | Negligible loss in efficiency. | biofueljournal.com |

| Brønsted Acidic Ionic Liquids (BAILs) | 2,3-Butanediol to Butane-2,3-diyl bis(4-oxopentanoate) | 6 | ~7% decrease in diester yield. | acs.org |

| Amberlyst-15 | Levulinic Acid to Higher Levulinate Esters | Not specified | Fully recyclable with no loss of activity or selectivity. | acs.org |

| AlCl₃·6H₂O | Levulinic Acid to Hexyl Levulinate | Multiple | Completely recoverable and reusable without losing effectiveness. | mdpi.com |

| Copper Molybdate (Cu₃(MoO₄)₂(OH)₂) | Levulinic Acid to Methyl Levulinate | 4 | Conversion dropped from 99.3% to 77.1% in the 4th cycle. | mdpi.com |

Biochemical Pathways and Biological Interactions of Tert Butyl 4 Oxopentanoate and Its Analogs

Participation in Cellular Metabolic Pathways

Tert-butyl 4-oxopentanoate (B1231505), a derivative of levulinic acid, possesses a bifunctional structure with both a ketone and a tert-butyl ester group. mdpi.com This structure allows it to participate in a variety of biochemical reactions and metabolic pathways. It is often used as a model compound or an intermediate in the study of enzyme-catalyzed reactions and metabolic processes.

The chemical versatility of tert-butyl 4-oxopentanoate makes it a substrate for several types of enzymatic transformations. Its ketone group can be reduced to a hydroxyl group, and the ester moiety can undergo nucleophilic substitution. Research has demonstrated its utility in investigating how enzymes interact with substrates and in studying enzyme kinetics.

Key enzymatic transformations include:

Reduction: The ketone group of γ-oxo esters like this compound can be asymmetrically reduced by enzymes such as ene-reductases. rsc.org This stereoselective reduction is crucial for producing chiral γ-butyrolactone derivatives, which are valuable precursors for biologically active molecules. rsc.org

Reductive Amination: Levulinic acid and its esters can undergo reductive amination to produce chiral 5-methylpyrrolidin-2-one (B85660), a compound with potential applications in pharmaceuticals and agrochemicals. mdpi.com While direct enzymatic amination of tert-butyl levulinate has shown moderate success, it highlights the potential for enzymes to act on this substrate. mdpi.com

Transamination: ω-Transaminases (ω-TA) are enzymes that can convert keto acids into unnatural amino acids. nih.gov While these enzymes typically have a small substrate-binding pocket that limits them to small substituents, research into engineering their active sites has aimed to accommodate bulkier substrates like derivatives of 4-oxopentanoic acid. nih.gov

Table 1: Examples of Enzymatic Transformations

| Enzyme Class | Reaction Type | Substrate Type | Product | Biological Significance |

|---|---|---|---|---|

| Ene-reductases | Asymmetric Reduction | γ-Oxo esters | Chiral γ-hydroxy esters / γ-butyrolactones | Synthesis of chiral precursors for therapeutic drugs. rsc.org |

| ω-Transaminases | Asymmetric Amination | Keto acids | Chiral amino acids | Production of unnatural amino acids for pharmaceutical development. nih.gov |

| Dehydrogenases | Reduction | γ-Keto acids | γ-Hydroxy acids | Key step in the biosynthesis of valuable chemicals like γ-valerolactone (GVL). mdpi.com |

When this compound or its analogs act as enzyme substrates, they can form reactive intermediates that influence cellular metabolic pathways. For instance, analogs of L-γ-methyleneglutamic acid, which share structural similarities with glutamate (B1630785), are being developed to inhibit glutamine metabolism in cancer cells. nih.govchemrxiv.org In many cancers, the process of glutaminolysis provides essential biosynthetic precursors. nih.govchemrxiv.org By acting as mimics, these analogs can interfere with this pathway, which is critical for producing glutathione, fatty acids, and nucleotides in cancer cells. chemrxiv.org The introduction of these analogs can lead to the modulation of biochemical pathways through mechanisms like enzyme inhibition.

Substrate for Enzymatic Transformations

Molecular Mechanisms of Action in Biological Systems

The biological activity of this compound and its analogs is dictated by their molecular structure, which facilitates various non-covalent interactions with biomolecules and influences how they fit into enzyme active sites or receptor binding pockets.

The molecular structure of this compound contains three hydrogen bond acceptors (the two oxygen atoms of the ester group and the ketone oxygen) and no hydrogen bond donors. nih.govchemscene.com This allows it to interact with biological macromolecules like proteins through hydrogen bonds, where the protein provides the donor group.

Analogs of this compound can be synthesized to include other functional groups that enhance these interactions. For example, halogenated analogs, such as tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate, introduce the potential for halogen bonding. smolecule.com The iodophenyl group in such compounds can form specific, directional interactions with electron-donating atoms in a protein's binding site, which can be a valuable tool in designing potent and selective ligands. smolecule.com This feature is also exploited in other areas, such as the development of radiopharmaceuticals for imaging techniques. smolecule.com

Table 2: Potential Molecular Interactions

| Interaction Type | Functional Group on Compound | Interacting Partner on Biomolecule | Significance in Biological Systems |

|---|---|---|---|

| Hydrogen Bonding | Ketone oxygen, Ester oxygen | Amino acid residues with -OH, -NH groups (e.g., Ser, Thr, Tyr, Lys, Arg) | Stabilizes the binding of the compound in an enzyme active site or receptor pocket. nih.gov |

| Halogen Bonding | Iodine (on iodophenyl analogs) | Electron-rich atoms (e.g., O, N, S) in amino acid side chains or backbone | Provides specificity and enhances binding affinity for targeted proteins. smolecule.com |

| Steric Interactions | Tert-butyl group | Hydrophobic pockets in proteins | Influences binding orientation and can provide protection against metabolic degradation. |

The bulky tert-butyl group of this compound imparts significant steric hindrance, which influences its reactivity and interactions with biological targets. This steric protection can be strategically used in multi-step syntheses to create stable intermediates. In a biological context, this bulk can influence how the molecule fits into an enzyme's active site or a receptor's binding pocket.

Research has shown that modifications to the structure of such compounds can profoundly affect their biological activity:

Enzyme Active Site Engineering: In a study on ω-transaminase, the active site was engineered to better accommodate substrates with bulky side chains. An L57A mutation provided more room in the binding pocket, dramatically increasing the enzyme's activity for keto acids larger than what it would normally accept. nih.gov This demonstrates the critical relationship between the substrate's structure and the architecture of the enzyme's active site.

Protein-Protein Interaction Modulation: Analogs derived from this compound have been synthesized to act as modulators of protein-protein interactions. Specifically, certain analogs were developed to inhibit the interaction between fibroblast growth factor 14 (FGF14) and the C-terminal domain of the voltage-gated sodium channel Naᵥ1.6, which has therapeutic potential. nih.gov

Receptor Binding: The core structure can be incorporated into more complex molecules designed to bind specific receptors. For example, it has been used as a building block in the synthesis of ligands for the histamine (B1213489) H3 receptor mdpi.com and in the creation of bifunctional compounds that bind to the folate receptor for targeted cell entry. google.com

Halogen Bonding and Hydrogen Bonding Interactions with Biomolecules

Pharmacological Relevance and Therapeutic Potential

This compound and its derivatives are increasingly recognized for their pharmacological relevance, serving as both potential therapeutic agents and crucial intermediates in the synthesis of complex drugs.

Preliminary studies have indicated a range of potential biological activities:

Anti-inflammatory and Antitumor Potential: Some research suggests that this compound and its analogs may possess anti-inflammatory and antitumor properties. The proposed mechanism often involves the inhibition of specific enzymes, such as cyclooxygenases, which are involved in inflammatory responses.

Antifungal Activity: In vitro studies have demonstrated that the compound exhibits significant antifungal properties against various strains, suggesting its potential as a lead for new antifungal agents. chemicalbook.com

Cancer Therapeutics: Prodrugs of L-γ-methyleneglutamic acid amides, which are structurally related to this compound, have been synthesized and evaluated for their efficacy against cancer. nih.govchemrxiv.org These compounds are designed to target the altered metabolism of cancer cells. nih.gov

Neurodegenerative Diseases: Analogs have been designed and evaluated for the treatment of Alzheimer's disease. Ramalin derivatives, synthesized using starting materials with tert-butyl groups, have shown inhibitory activity against the BACE-1 enzyme, a key target in Alzheimer's research. mdpi.com

Pharmaceutical Synthesis: The compound is a key starting material or intermediate in the synthesis of a wide array of pharmaceuticals. This includes its use in creating dipeptides and other peptide-related structures, as well as complex heterocyclic compounds like beta-lactams. It is also a precursor for (S)-2-aminoglutarimide moieties found in potent, clinically developed compounds. google.comgoogle.com

Table 3: Pharmacological Applications of this compound Analogs

| Analog Class | Therapeutic Target/Application | Potential Disease Indication | Reference |

|---|---|---|---|

| L-γ-methyleneglutamic acid amides | Glutamine Metabolism | Breast Cancer, Head and Neck Cancer | nih.govchemrxiv.org |

| Ramalin derivatives | BACE-1 Enzyme | Alzheimer's Disease | mdpi.com |

| PLEV tetrapeptide analogs | FGF14-Naᵥ1.6 Protein-Protein Interaction | Neurological Disorders | nih.gov |

| Glutarimide-containing compounds | Various (e.g., Cereblon) | Cancer, Inflammatory Diseases | google.comgoogle.com |

| Pyrimidine-based ligands | Histamine H3 Receptor | Neurological and Psychiatric Disorders | mdpi.com |

Chemical Probes for Receptor Interaction and Signaling Pathway Studies

The unique structure of this compound analogs makes them suitable as chemical probes for investigating biological systems. The tert-butyl group provides steric bulk that can influence binding affinity and selectivity, while the keto-ester functionality allows for further chemical modification.

Analogs of this compound are utilized in the synthesis of sophisticated molecular probes, such as photoaffinity probes, to study receptor-ligand interactions. whiterose.ac.uk For example, (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-oxopentanoate is a precursor used in the synthesis of photoreactive peptidic probes designed to target the formyl peptide receptor 1 (FPR1). whiterose.ac.uk FPR1 is a G protein-coupled receptor crucial to the innate immune system's response to bacterial infections. whiterose.ac.uk By incorporating a photoreactive group, these probes can covalently bind to the receptor upon light activation, allowing researchers to isolate and identify the ligand-binding site, thereby elucidating the mechanism of receptor activation and signaling. whiterose.ac.uk

Furthermore, research into protein-protein interaction (PPI) modulators has employed peptide analogs containing tert-butyl ester groups. In a study targeting the interaction between the fibroblast growth factor 14 (FGF14) and the voltage-gated sodium channel Naᵥ1.6, a key interaction in neuronal excitability, a series of tetrapeptide analogs were synthesized. nih.gov One of the most potent inhibitors identified, compound 13c , which incorporates a tert-butyl ester, demonstrated an IC₅₀ value of 49 μM for disrupting the FGF14:Naᵥ1.6 complex. nih.gov This highlights the role of such modified peptides in probing and modulating critical signaling pathways.

| Analog / Probe | Target | Research Application | Key Finding | Citation |

| (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-oxopentanoate | Formyl Peptide Receptor 1 (FPR1) | Synthesis of photoaffinity probes | Used as a precursor to create tools for studying ligand-protein interactions and binding site structure. | whiterose.ac.uk |

| Peptidomimetic 13c (contains tert-butyl ester) | FGF14:Naᵥ1.6 Protein-Protein Interaction | Modulation of a voltage-gated sodium channel signaling pathway | Inhibited the FGF14:Naᵥ1.6 complex with an IC₅₀ value of 49 ± 11.3 μM. | nih.gov |

| tert-Butyl 3-acetyl-4-oxopentanoate | Proton Receptors | Potential neuroprotective research | Suggested for use as a chemical probe to investigate receptor interactions and signaling pathways. |

Role in Cancer Research (e.g., as part of Alectinib synthesis or prodrugs)

The chemical scaffold of this compound and its derivatives plays a significant role in oncology, both as a key building block in the synthesis of targeted therapies and in the design of innovative prodrugs.

Intermediate in Alectinib Synthesis

A notable analog, tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate, is a critical intermediate in the manufacturing of Alectinib. chemicalbook.com Alectinib is a highly potent and selective second-generation anaplastic lymphoma kinase (ALK) inhibitor used to treat non-small cell lung cancer (NSCLC) in patients with ALK rearrangements. google.com

The synthesis involves reacting this keto-ester intermediate in a cyclization reaction to form the core indole (B1671886) structure of Alectinib. patsnap.comoup.com For instance, one patented method describes reacting tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate with 3-cyanophenylhydrazine in the presence of an acid like trifluoroacetic acid or acetic acid to produce a 6-cyano-2-[2-(4-ethyl-3-iodophenyl)propan-2-yl]-1H-indole-3-carboxylic acid derivative, a direct precursor to the drug's core. patsnap.com The yields for this key cyclization step are reported to be high, ranging from 80-90%. patsnap.com

| Starting Intermediate | Reaction | Product | Reported Yield | Citation |

| tert-Butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate | Cyclization with 3-cyanophenylhydrazine and trifluoroacetic acid | 6-cyano-2-[2-(4-ethyl-3-iodophenyl)propan-2-yl]-1H-indole-3-carboxylic acid derivative | 90% | patsnap.com |

| tert-Butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate | Cyclization with 3-cyanophenylhydrazine and acetic acid | 6-cyano-2-[2-(4-ethyl-3-iodophenyl)propan-2-yl]-1H-indole-3-carboxylic acid derivative | 81% | patsnap.com |

| tert-Butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate | Cyclization with 3-cyanophenylhydrazine and formic acid | 6-cyano-2-[2-(4-ethyl-3-iodophenyl)propan-2-yl]-1H-indole-3-carboxylic acid derivative | 80% | patsnap.com |

Application in Prodrug Design

The tert-butyl ester group is a common "promoieity" used in the design of prodrugs to enhance the therapeutic properties of an active drug molecule. A prodrug is an inactive compound that is converted into an active drug within the body, often at the target site. This strategy can improve a drug's solubility, metabolic stability, and ability to cross cell membranes.

In cancer research, tert-butyl ester prodrugs of L-γ-methyleneglutamic acid amides have been synthesized and evaluated for their cytotoxic activity. nih.govnih.govolemiss.edu These amides target glutaminolysis, a metabolic pathway that cancer cells rely on for survival and proliferation. nih.gov While the ester prodrugs themselves were found to be less potent than the parent amides, this line of research demonstrates the application of the tert-butyl ester group in modifying drug candidates. olemiss.edu Studies showed that several tert-butyl ester prodrugs exhibited potencies comparable to the parent compounds against triple-negative MDA-MB-231 breast cancer cells. nih.gov

In another study, a tert-butyl ester-based prodrug of 6-diazo-5-oxo-L-norleucine (DON), a glutamine antagonist, was developed to improve metabolic stability and tumor-specific delivery. acs.org This prodrug, named P11, demonstrated significantly higher tumor concentrations of the active drug DON compared to a reference prodrug, leading to a more potent antiproliferative effect with an EC₅₀ value of 0.30 μM in a lymphoma cell viability assay. acs.org The research highlighted that the tert-butyl ester was notably resistant to hydrolysis in gastrointestinal tissue, a desirable characteristic for oral drug delivery. acs.org

Advanced Spectroscopic and Chromatographic Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like tert-butyl 4-oxopentanoate (B1231505). It provides detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the molecular structure and assessing the purity of tert-butyl 4-oxopentanoate. The distinct signals in the NMR spectra correspond to the different hydrogen and carbon atoms within the molecule. researchgate.net

The ¹H NMR spectrum of this compound typically exhibits characteristic peaks. The nine equivalent protons of the tert-butyl group produce a singlet around δ 1.40 ppm. The methyl group adjacent to the ketone gives a singlet at approximately δ 2.21 ppm. The two methylene (B1212753) groups appear as triplets around δ 2.59 and δ 2.77 ppm, with their coupling providing information about their connectivity. researchgate.net

In the ¹³C NMR spectrum, the carbonyl carbon of the ketone is observed downfield, while the ester carbonyl appears at a slightly different chemical shift. The quaternary carbon and the methyl carbons of the tert-butyl group have distinct signals, as do the methylene carbons and the methyl carbon of the acetyl group. researchgate.net The presence of any unexpected signals can indicate impurities, such as residual solvents from synthesis (e.g., THF) or unreacted starting materials.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR Data | ¹³C NMR Data | |||

|---|---|---|---|---|

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) |

| -C(CH₃)₃ | ~1.40 | Singlet | -C(CH₃)₃ | ~80.0 |

| -C(CH₃)₃ | -C(CH₃)₃ | ~28.4 | ||

| -COCH₃ | ~2.21 | Singlet | -COCH₃ | ~208.0 |

| -COCH₃ | -COCH₃ | ~30.0 | ||

| -CH₂CO- | ~2.77 | Triplet | -CH₂CO- | ~38.0 |

| -CH₂COO- | ~2.59 | Triplet | -CH₂COO- | ~28.0 |

| -COO- | ~172.0 |

While standard ¹H and ¹³C NMR are sufficient for structural confirmation, advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed for detailed conformational analysis. These techniques can reveal through-space interactions between protons, providing insights into the molecule's preferred three-dimensional structure in solution. uni-muenchen.de For molecules with rotational barriers, such as those with bulky tert-butyl groups, dynamic NMR (DNMR) spectroscopy can be used to study the rates of conformational exchange. researchgate.net Although detailed conformational studies specifically on this compound are not extensively reported, the principles of these techniques are widely applied to similar flexible organic molecules to understand their dynamic behavior. uni-muenchen.deresearchgate.net

¹H and ¹³C NMR for Structural Elucidation and Purity Assessment

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous confirmation of the elemental composition of this compound. HRMS provides highly accurate mass measurements, typically with sub-ppm accuracy, which allows for the calculation of a unique elemental formula. beilstein-journals.org This technique is instrumental in distinguishing between compounds with the same nominal mass but different elemental compositions. The exact mass of the [M+H]⁺ ion for this compound (C₉H₁₆O₃) can be precisely calculated and compared with the experimentally determined value to confirm its identity. rsc.org